2-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride
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Overview
Description
“2-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride” is a chemical compound with the molecular weight of 301.72 . It is also known as 2-amino-3-(4-((trifluoromethyl)thio)phenyl)propanoic acid hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10F3NO2S.ClH/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Renewable Building Blocks for Polymeric Materials
A study highlighted the use of phenolic compounds, similar in structural complexity to "2-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride," for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach facilitates the creation of bio-based benzoxazine monomers, offering a sustainable alternative to traditional petrochemical-based materials with applications in creating materials with suitable thermal and thermo-mechanical properties for a wide range of uses (Trejo-Machin et al., 2017).
Catalysis in Organic Synthesis
Research on compounds structurally related to "this compound" includes the development of catalysts for dehydrative amidation between carboxylic acids and amines. These catalysts are essential for synthesizing peptides, highlighting the role of such compounds in facilitating organic synthesis processes with high efficiency and selectivity (Wang et al., 2018).
Antimicrobial and Antifungal Applications
Derivatives of amino acids, including those structurally similar to "this compound," have been synthesized and evaluated for antimicrobial and antifungal activities. Such compounds show potential in developing new therapeutic agents against various microbial and fungal pathogens, indicating the importance of these compounds in medicinal chemistry and drug development (Mickevičienė et al., 2015).
Material Science and Engineering
The modification of polymers through the introduction of specific functional groups derived from "this compound" and its derivatives can significantly enhance material properties. For instance, radiation-induced hydrogels have been modified with aromatic amines to improve their swelling behavior and thermal stability, broadening the applications of such materials in medical and environmental fields (Aly & El-Mohdy, 2015).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Target of Action
Similar compounds are known to interact with various receptors and enzymes in the body .
Mode of Action
It’s known that compounds with similar structures can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds are known to influence a variety of biochemical pathways .
Pharmacokinetics
The compound’s predicted boiling point is 3091±420 °C and its predicted density is 1401±006 g/cm3 . These properties can influence the compound’s bioavailability.
Result of Action
Similar compounds are known to have various biological activities .
Properties
IUPAC Name |
[1-carboxy-2-[4-(trifluoromethyl)phenyl]ethyl]azanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZOSPMXOKBQIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)[NH3+])C(F)(F)F.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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